molecular formula C12H13N3O B046712 6-Ethoxy-2-phenylpyrimidin-4-amine CAS No. 119225-03-5

6-Ethoxy-2-phenylpyrimidin-4-amine

Cat. No. B046712
M. Wt: 215.25 g/mol
InChI Key: UTDPBEMMXXAYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-phenylpyrimidin-4-amine, also known as EPPA, is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

6-Ethoxy-2-phenylpyrimidin-4-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In biochemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been used as a tool to study the structure and function of enzymes. In pharmacology, 6-Ethoxy-2-phenylpyrimidin-4-amine has been evaluated for its potential as a drug candidate for various diseases.

Mechanism Of Action

The mechanism of action of 6-Ethoxy-2-phenylpyrimidin-4-amine is not fully understood. However, it is believed that 6-Ethoxy-2-phenylpyrimidin-4-amine exerts its effects by inhibiting specific enzymes or receptors in the body. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, 6-Ethoxy-2-phenylpyrimidin-4-amine may reduce inflammation and pain.

Biochemical And Physiological Effects

6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-Ethoxy-2-phenylpyrimidin-4-amine can inhibit the activity of various enzymes, including COX-2, phosphodiesterase-4 (PDE-4), and protein kinase C (PKC). In animal studies, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor effects. However, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Ethoxy-2-phenylpyrimidin-4-amine is its potential as a drug candidate for various diseases. 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of inflammatory diseases, pain, and cancer. However, there are also some limitations to using 6-Ethoxy-2-phenylpyrimidin-4-amine in lab experiments. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine may have off-target effects on other enzymes or receptors in the body, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 6-Ethoxy-2-phenylpyrimidin-4-amine. One area of interest is the development of 6-Ethoxy-2-phenylpyrimidin-4-amine-based drugs for the treatment of various diseases. Another area of interest is the study of the structure and function of enzymes that are inhibited by 6-Ethoxy-2-phenylpyrimidin-4-amine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine and its potential side effects. Overall, 6-Ethoxy-2-phenylpyrimidin-4-amine has the potential to be a valuable tool in scientific research and a promising drug candidate for various diseases.

Synthesis Methods

The synthesis of 6-Ethoxy-2-phenylpyrimidin-4-amine involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained after purification and isolation steps.

properties

CAS RN

119225-03-5

Product Name

6-Ethoxy-2-phenylpyrimidin-4-amine

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-ethoxy-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

UTDPBEMMXXAYHJ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2

Canonical SMILES

CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2

synonyms

4-Pyrimidinamine,6-ethoxy-2-phenyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.